molecular formula C17H16ClFN2O2 B2505775 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide CAS No. 2034358-79-5

2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide

Cat. No.: B2505775
CAS No.: 2034358-79-5
M. Wt: 334.78
InChI Key: WZSAFJSUVSIWLX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.78. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, attributing the enhanced potency to specific structural modifications including the incorporation of azetidin-1-yl groups (Kuramoto et al., 2003). Another research effort synthesized fluorobenzamides with antimicrobial properties, demonstrating the significance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Antitubercular Scaffold

Research on the synthesis of benzamide derivatives revealed promising in vitro antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing significant potential as antitubercular agents (Nimbalkar et al., 2018).

Anticancer Agents

A series of 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, indicating potential as anticancer agents (Aliabadi et al., 2010).

Antipathogenic Properties

The synthesis of new thiourea derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their biofilm formation capabilities, suggesting a potential route for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Novel Fluorophores and Probes

Glibenclamide, an anti-diabetic drug, has been identified to enhance the intrinsic fluorescence intensity of erbium (Er) ions, proposing its use in the development of sensitive fluorimetric probes for biochemical applications (Faridbod et al., 2009).

Herbicide Activity Modulation

Research into the effects of selective fluorine substitution on herbicides showed that such modifications could significantly alter the herbicidal properties, indicating the potential for creating more effective and selective agricultural chemicals (Hamprecht et al., 2004).

Sensing Applications

The synthesis of benzoxazole and benzothiazole analogues with high sensitivity to pH changes and selectivity in metal cation sensing demonstrates their application potential in the development of fluorescent probes for environmental and biological monitoring (Tanaka et al., 2001).

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSAFJSUVSIWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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